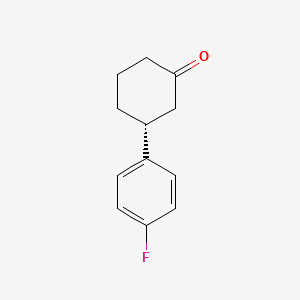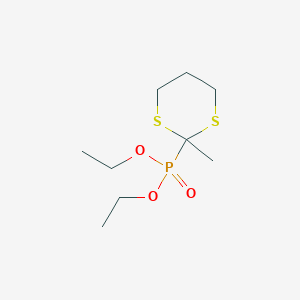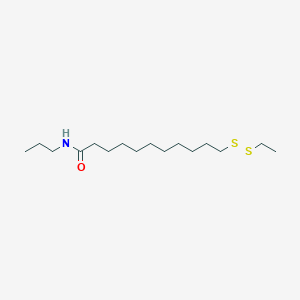![molecular formula C10H15NO2S B14235237 Methanesulfonamide, N-[(1S)-1-phenylpropyl]- CAS No. 319925-16-1](/img/structure/B14235237.png)
Methanesulfonamide, N-[(1S)-1-phenylpropyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonamide, N-[(1S)-1-phenylpropyl]- is an organic compound with the molecular formula C10H15NO2S It is a derivative of methanesulfonamide, where the sulfonamide group is attached to a phenylpropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-[(1S)-1-phenylpropyl]- typically involves the reaction of methanesulfonyl chloride with (1S)-1-phenylpropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of Methanesulfonamide, N-[(1S)-1-phenylpropyl]- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and more consistent product quality. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N-[(1S)-1-phenylpropyl]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic group.
Substitution: The sulfonamide group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfonic groups.
Substitution: Various substituted sulfonamides, depending on the reagents used.
Scientific Research Applications
Methanesulfonamide, N-[(1S)-1-phenylpropyl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-[(1S)-1-phenylpropyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This can affect various biochemical pathways and result in the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide, N-[(1S)-1-phenylethyl]-: Similar structure but with an ethyl group instead of a propyl group.
Methanesulfonamide, N-[(1S)-1-phenylmethyl]-: Similar structure but with a methyl group instead of a propyl group.
Uniqueness
Methanesulfonamide, N-[(1S)-1-phenylpropyl]- is unique due to its specific structural configuration, which can result in different biological activities and chemical reactivity compared to its analogs. The presence of the propyl group can influence the compound’s lipophilicity, solubility, and overall pharmacokinetic properties, making it a valuable compound for various applications.
Properties
CAS No. |
319925-16-1 |
|---|---|
Molecular Formula |
C10H15NO2S |
Molecular Weight |
213.30 g/mol |
IUPAC Name |
N-[(1S)-1-phenylpropyl]methanesulfonamide |
InChI |
InChI=1S/C10H15NO2S/c1-3-10(11-14(2,12)13)9-7-5-4-6-8-9/h4-8,10-11H,3H2,1-2H3/t10-/m0/s1 |
InChI Key |
KSGMQXRDQWXTMW-JTQLQIEISA-N |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1)NS(=O)(=O)C |
Canonical SMILES |
CCC(C1=CC=CC=C1)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


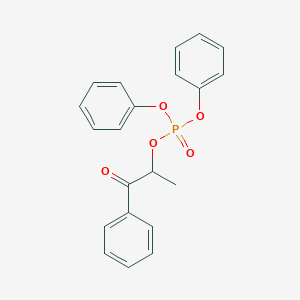
![1-[2-(3-Nitrophenyl)-2-oxoethyl]-4-(thiophen-2-yl)pyrimidin-1-ium bromide](/img/structure/B14235161.png)
![3-[4-(2-Phenylacryloyl)phenyl]prop-2-enoic acid](/img/structure/B14235169.png)
![1-[(Anthracen-9-YL)methyl]-1H-imidazole](/img/structure/B14235172.png)

![N-[4-(3,5-Dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-6-methylnicotinamide](/img/structure/B14235192.png)
![4-[(4-Morpholinophenyl)sulfamoyl]benzoic acid](/img/structure/B14235193.png)

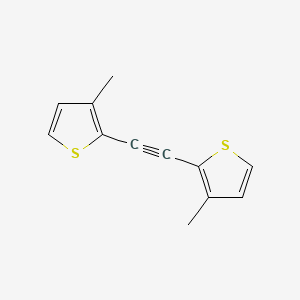
![2-(2-Oxoethyl)-6-[(2-sulfanylethyl)amino]tetradec-3-enoic acid](/img/structure/B14235223.png)

